molecular formula C7H11BrF3N B13974229 3-(Bromomethyl)-1-(trifluoromethyl)piperidine

3-(Bromomethyl)-1-(trifluoromethyl)piperidine

Cat. No.: B13974229
M. Wt: 246.07 g/mol
InChI Key: ORFNJEZAWQEHFM-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of 3-(Bromomethyl)-1-(trifluoromethyl)piperidine may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reaction conditions often involve the use of solvents like DMF and controlled temperatures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

3-(Bromomethyl)-1-(trifluoromethyl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-(trifluoromethyl)piperidine involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl group, due to its electron-withdrawing nature, can influence the reactivity and stability of the compound, affecting its interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-(trifluoromethyl)piperidine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Bromomethyl)-1-(difluoromethyl)piperidine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    3-(Bromomethyl)-1-(trifluoromethyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

3-(Bromomethyl)-1-(trifluoromethyl)piperidine is unique due to the combination of the bromomethyl and trifluoromethyl groups on a piperidine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H11BrF3N

Molecular Weight

246.07 g/mol

IUPAC Name

3-(bromomethyl)-1-(trifluoromethyl)piperidine

InChI

InChI=1S/C7H11BrF3N/c8-4-6-2-1-3-12(5-6)7(9,10)11/h6H,1-5H2

InChI Key

ORFNJEZAWQEHFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(F)(F)F)CBr

Origin of Product

United States

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